8-Fluoroquinoline-3-carbohydrazide
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Overview
Description
8-Fluoroquinoline-3-carbohydrazide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinoline-3-carbohydrazide typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide. The reaction conditions often require elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced fluorinating agents and catalysts can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Potassium fluoride in dimethyl sulfoxide at elevated temperatures.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Fluoroquinoline-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes
Mechanism of Action
The mechanism of action of 8-Fluoroquinoline-3-carbohydrazide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to bacterial cell death . The compound’s antineoplastic activity may involve the inhibition of topoisomerase II, an enzyme essential for cancer cell proliferation .
Comparison with Similar Compounds
- 7-Fluoroquinoline-3-carbohydrazide
- 6-Fluoroquinoline-3-carbohydrazide
- 5-Fluoroquinoline-3-carbohydrazide
Comparison: 8-Fluoroquinoline-3-carbohydrazide is unique due to the position of the fluorine atom at the 8th position of the quinoline ring. This specific positioning can influence the compound’s biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit enhanced antibacterial and antineoplastic properties due to the electronic effects imparted by the fluorine atom .
Properties
Molecular Formula |
C10H8FN3O |
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Molecular Weight |
205.19 g/mol |
IUPAC Name |
8-fluoroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H8FN3O/c11-8-3-1-2-6-4-7(10(15)14-12)5-13-9(6)8/h1-5H,12H2,(H,14,15) |
InChI Key |
KXHAJMGTTJSFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)F)C(=O)NN |
Origin of Product |
United States |
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